2,5-Dichloro-4-(trimethylstannyl)pyridine
Overview
Description
2,5-Dichloro-4-(trimethylstannyl)pyridine is a chemical compound with the molecular formula C8H11Cl2NSn and a molecular weight of 310.8 g/mol . It is characterized by the presence of two chlorine atoms and a trimethylstannyl group attached to a pyridine ring. This compound is primarily used in research and development, particularly in the field of organic synthesis .
Preparation Methods
The synthesis of 2,5-Dichloro-4-(trimethylstannyl)pyridine typically involves the reaction of 2,5-dichloropyridine with trimethyltin chloride under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Chemical Reactions Analysis
2,5-Dichloro-4-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The trimethylstannyl group can participate in coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,5-Dichloro-4-(trimethylstannyl)pyridine has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Research: The compound is used in studies related to biological systems and processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(trimethylstannyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions . It can also participate in various chemical transformations, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
2,5-Dichloro-4-(trimethylstannyl)pyridine can be compared with other similar compounds, such as:
2,5-Dichloropyridine: Lacks the trimethylstannyl group and has different reactivity and applications.
4-(Trimethylstannyl)pyridine: Lacks the chlorine atoms and has different chemical properties and uses.
2,5-Dibromo-4-(trimethylstannyl)pyridine: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(2,5-dichloropyridin-4-yl)-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N.3CH3.Sn/c6-4-1-2-5(7)8-3-4;;;;/h2-3H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROKESDUGTPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201787-84-9 | |
Record name | 2,5-dichloro-4-(trimethylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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